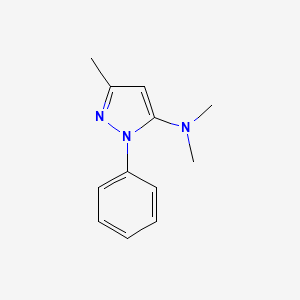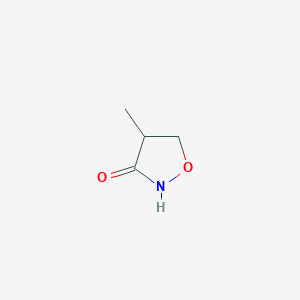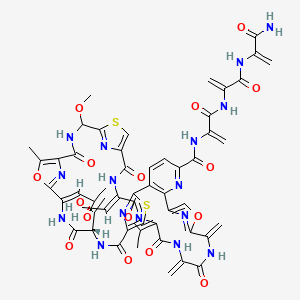![molecular formula C14H12N2O2 B3147422 1-(7-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethan-1-one CAS No. 62230-10-8](/img/structure/B3147422.png)
1-(7-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethan-1-one
Übersicht
Beschreibung
1-(7-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethan-1-one, also known as harmine, is a naturally occurring beta-carboline alkaloid. It is found in various plants, including Peganum harmala (Syrian rue) and Banisteriopsis caapi, which is used in the preparation of the traditional Amazonian brew Ayahuasca. Harmine has been studied for its potential therapeutic properties, including its effects on the central nervous system and its potential anticancer activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Harmine can be synthesized through several methods. One common synthetic route involves the acetylation of beta-carboline with acetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at low temperatures, followed by stirring at room temperature .
Industrial Production Methods
Industrial production of harmine often involves extraction from natural sources, such as Peganum harmala seeds. The seeds are ground and subjected to solvent extraction, typically using ethanol or methanol. The extract is then purified through various chromatographic techniques to isolate harmine .
Analyse Chemischer Reaktionen
Types of Reactions
Harmine undergoes several types of chemical reactions, including:
Oxidation: Harmine can be oxidized to form harmaline.
Reduction: Harmine can be reduced to form tetrahydroharmine.
Substitution: Harmine can undergo substitution reactions, particularly at the nitrogen atom in the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Harmaline
Reduction: Tetrahydroharmine
Substitution: Various N-substituted harmine derivatives
Wissenschaftliche Forschungsanwendungen
Harmine has a wide range of scientific research applications:
Chemistry: Harmine is used as a precursor in the synthesis of various beta-carboline derivatives.
Biology: Harmine has been studied for its effects on the central nervous system, including its potential as a neuroprotective agent.
Medicine: Harmine has shown potential anticancer properties, particularly in inducing apoptosis in cancer cells.
Industry: Harmine is used in the production of dyes and as a fluorescent marker in biochemical assays
Wirkmechanismus
Harmine exerts its effects through several mechanisms:
Inhibition of Monoamine Oxidase (MAO): Harmine is a reversible inhibitor of MAO-A, an enzyme that breaks down monoamines such as serotonin and dopamine.
Interaction with DYRK1A: Harmine inhibits the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), which is involved in various cellular processes, including cell proliferation and differentiation.
Induction of Apoptosis: Harmine induces apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway.
Vergleich Mit ähnlichen Verbindungen
Harmine is structurally similar to other beta-carboline alkaloids, such as:
Harmaline: Another beta-carboline alkaloid with similar MAO inhibitory properties but differing in its oxidation state.
Harmane: A beta-carboline with a similar structure but lacking the methoxy group present in harmine.
Norharmane: A beta-carboline that lacks the methoxy and methyl groups found in harmine.
Harmine’s unique combination of MAO inhibition, DYRK1A interaction, and apoptosis induction distinguishes it from these similar compounds, making it a compound of significant interest in various fields of research .
Eigenschaften
IUPAC Name |
1-(7-methoxy-9H-pyrido[3,4-b]indol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-8(17)13-14-11(5-6-15-13)10-4-3-9(18-2)7-12(10)16-14/h3-7,16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGVLDNQSXBDPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=CC2=C1NC3=C2C=CC(=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20977806 | |
| Record name | 1-Acetyl-1-demethylharmine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20977806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62230-10-8 | |
| Record name | Arenarine C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062230108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Acetyl-1-demethylharmine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20977806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B3147340.png)
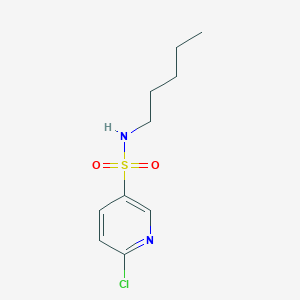

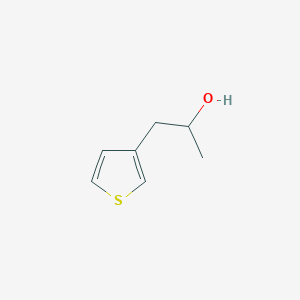
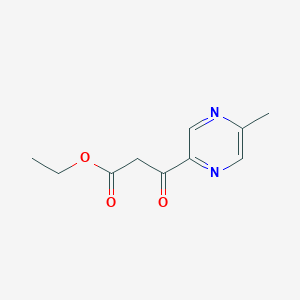


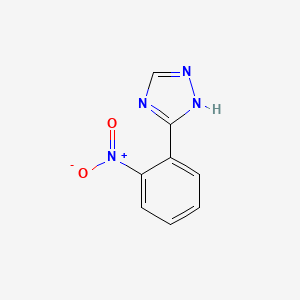
![Bicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B3147416.png)

